![molecular formula C9H10N2 B1208971 5,6-Dimethylbenzimidazole CAS No. 582-60-5](/img/structure/B1208971.png)
5,6-Dimethylbenzimidazole
Overview
Description
Synthesis Analysis
DMB is synthesized through several methods, including the modification of 3,4-dimethyl-o-phenylenediamine. An innovative approach involves the reaction with cucurbit[8]urils, which can form a 1:2 complex with DMB, demonstrating its ability to engage in complex formation and its potential utility in supramolecular chemistry (Zhao Li-ju, 2010). Additionally, the synthesis of charge transfer complexes of DMB with chloranilic acid in different solvents highlights its versatility in forming molecular complexes with significant thermodynamic stability (Neelam Singh et al., 2016).
Molecular Structure Analysis
The molecular structure of DMB has been extensively studied, revealing insights into its interactions and bonding patterns. Pressure-induced preferences for solvation demonstrated that DMB crystallizes in various forms depending on the solvents and pressures applied, indicating its flexible adaptability and the influence of external conditions on its structural integrity (W. Zieliński & A. Katrusiak, 2016).
Chemical Reactions and Properties
DMB participates in numerous chemical reactions, exhibiting a wide range of properties. Its ability to form stable complexes with metals and other organic compounds underlines its utility in creating novel materials and catalysts. The synthesis and biological activity studies of derivatives of DMB, such as 6-p-dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline, reveal its potential in antimicrobial applications (S. G. Bubbly et al., 2012).
Scientific Research Applications
1. Medicinal Chemistry Applications 5,6-Dimethylbenzimidazole, as a derivative of benzimidazole, has a significant role in medicinal chemistry. It's a component of naturally occurring vitamin B12 and is essential in several drugs, including antihelminthic, antacid, and antibacterial medications. Moreover, its interactions with DNA and interference with DNA-associated processes make it a vital subject in this field (Bhattacharya & Chaudhuri, 2008).
2. Influence on δ-Aminolævulic Acid Synthesis Research has shown that this compound impacts the synthesis of δ-aminolævulic acid in chicken erythrocytes. It suggests a relationship between this compound and the biosynthesis processes in organisms (E. Brown, 1958).
3. Interaction with DNA and Heme Synthesis Studies indicate that this compound can inhibit heme synthesis in vitro. This property positions it as an important compound in understanding the biochemical pathways of heme production (Abbott & Dodson, 1954).
4. Complex Formation with Cucurbit Urils A study involving the interaction of this compound with cucurbit[8]urils revealed the formation of a complex. This finding is significant for understanding molecular interactions and complex formations (Zhao Li-ju, 2010).
5. Role in Vitamin B12 Synthesis this compound has been identified as an inhibitor in the growth of Lactobacillus lactis, related to its role in the microbial synthesis of vitamin B12. This highlights its importance in microbiological studies and vitamin B12 research (Hendlin & Soars, 1951).
6. Cardiovascular Drug Development Recent discoveries include novel chimeric small molecules, myxadazoles, derived from Myxococcus sp. SDU36. These molecules, which include N-ribityl this compound, have shown potent cardiovascular activities, indicating potential for cardiovascular disease treatment (Li et al., 2021).
7. Thermal Stability in Copper(II) Complexes this compound has been used in synthesizing copper(II) complexes, displaying antibacterial and antifungal properties. These complexes' thermal stability and antimicrobial activities provide insights for potential applications in pharmacology and material science (Vlaicu et al., 2013).
8. Enzyme Inhibition Properties Benzimidazolium salts, including those derived from this compound, have been found to inhibit various enzymes effectively. This suggests their potential in drug development for treating diseases like glaucoma, Alzheimer's, and diabetes (Karaca et al., 2022).
9. Solvation Preference under Pressure Research on this compound has shown a preference for high-pressure solvation. This property is essential in understanding crystallography and solvation dynamics under varying pressure conditions (Zieliński & Katrusiak, 2016).
10. Effects on Dairy Cows' Vitamin B12 Supply A study on dairy cows showed that dietary supplementation with this compound improved vitamin B12 supply, milk production, and energy balance, highlighting its potential benefits in animal nutrition (Wang et al., 2017).
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethylbenzimidazole is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium .
Mode of Action
This compound interacts with its target enzyme to catalyze the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and this compound (DMB) .
Biochemical Pathways
This compound is a component of vitamin B12 . It is biosynthesized from flavin mononucleotide by the enzyme this compound synthase . This compound plays a crucial role in the biosynthesis of the corrin macrocycle vitamin B12 .
Pharmacokinetics
The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .
Result of Action
As a component of vitamin B12, this compound serves as a ligand for the cobalt atom . This interaction is crucial for the biological activity of vitamin B12, which is involved in various metabolic processes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s chemical reactivity can be affected by the presence of other reactants or changes in temperature . .
Safety and Hazards
Future Directions
Imidazole and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
5,6-dimethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQGASMPRMWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870631 | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dimethylbenzimidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
582-60-5 | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5,6-Dimethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02591 | |
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Record name | 5,6-Dimethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68316 | |
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Record name | 1H-Benzimidazole, 5,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5,6-DIMETHYLBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/553XI1DS20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dimethylbenzimidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205.5 °C | |
Record name | 5,6-Dimethylbenzimidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimethylbenzimidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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